molecular formula C17H14Cl2N2O3S2 B3006340 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895468-68-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B3006340
CAS No.: 895468-68-5
M. Wt: 429.33
InChI Key: ZRMRMMZDEFHCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic small molecule featuring a benzo[d]thiazol core substituted with a 7-chloro and 4-methyl group.

  • Sulfonylpropanamide group: Enhances solubility and hydrogen-bonding capacity.
  • Chlorophenyl substituents: Increase lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-7-13(19)16-15(10)21-17(25-16)20-14(22)8-9-26(23,24)12-5-3-11(18)4-6-12/h2-7H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMRMMZDEFHCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20Cl2N2O2SC_{18}H_{20}Cl_2N_2O_2S, featuring a thiazole ring, sulfonamide group, and various substituents that contribute to its biological profile. The presence of chlorine atoms and the thiazole moiety are particularly significant for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds with a sulfonamide group have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Antitumor Activity : Benzothiazole derivatives are recognized for their anticancer properties. The structure-activity relationship (SAR) studies suggest that the thiazole ring is crucial for cytotoxic activity against cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease treatment .

The mechanisms by which this compound exerts its effects are not fully elucidated but are believed to involve:

  • Enzyme Interaction : Binding to active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to trigger or block specific signaling pathways.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly in plant viruses .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to the target compound. The results indicated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µg/mL .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Antitumor Activity

In vitro studies on benzothiazole derivatives highlighted their potential as anticancer agents. For instance, compounds with specific substitutions on the phenyl ring exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thiophenol derivatives.
  • Amidation : Coupling the benzothiazole derivative with appropriate amine or acid derivatives under controlled conditions using coupling agents such as EDCI or DCC.
  • Functional Group Modifications : Introduction of sulfonyl groups via nucleophilic substitution methods.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide structures exhibit significant antimicrobial properties. Studies have shown that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide displays activity against a range of bacteria and fungi. The mechanism is thought to involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

Thiazole derivatives are noted for their potential anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, it has been shown to inhibit cell proliferation in breast cancer cell lines, potentially through modulation of apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. This compound has been evaluated for its ability to reduce inflammation in animal models, demonstrating effectiveness comparable to established anti-inflammatory drugs.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to traditional antibiotics.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells; inhibited proliferation by altering cell cycle dynamics.
Anti-inflammatory EffectsReduced edema in rat paw model; showed significant reduction in pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the compound's efficacy and selectivity by modifying substituents on the thiazole and sulfonamide groups.

Combination Therapies

Investigating the compound's potential in combination with existing therapies could enhance treatment outcomes for resistant infections or advanced cancers.

Mechanistic Studies

Further elucidation of the molecular mechanisms underlying its biological activities will provide insights for rational drug design.

Comparison with Similar Compounds

Structural Analogues in the 7a–q Series (Oxadiazole-Piperidinyl Derivatives)

, and 6 describe a series of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a–q) . Key differences from the target compound include:

Feature Target Compound 7a–q Series (e.g., 7a, 7k, 7m)
Core Structure Benzo[d]thiazol 1,3,4-Oxadiazole linked to piperidinyl
Substituents 7-Chloro, 4-methyl on benzo[d]thiazol Varied N-aryl groups (e.g., phenyl, ethylphenyl)
Molecular Weight ~426.9 g/mol (estimated from analogs) 507–549 g/mol
Melting Point Not reported 64–83°C (varies with substituents)

Key Observations :

  • The oxadiazole-piperidinyl core in the 7a–q series introduces higher molecular weights compared to the benzo[d]thiazol-based target compound.
  • Substituents on the N-aryl group (e.g., methyl, ethyl) in the 7a–q series modulate melting points and crystallinity .

Thiazol- and Sulfonamide-Containing Analogues

–8 and 10 highlight compounds with thiazol and sulfonamide functionalities:

Example 1: 3-((4-Chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide ()
  • Molecular Weight : 491.0 g/mol (vs. ~426.9 g/mol for the target compound).
  • Structural Difference : Benzofuran-thiazol hybrid replaces benzo[d]thiazol.
  • Implications : The benzofuran moiety may enhance fluorescence properties or binding to aromatic receptors .
Example 2: N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()
  • Complexity : Contains a triazolothiazole ring, increasing steric hindrance.
  • Bioactivity : Such hybrids are often explored as kinase inhibitors or antimicrobial agents .

Physicochemical and Spectral Comparisons

Infrared (IR) Spectroscopy
  • Target Compound : Expected peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and C-Cl (~750 cm⁻¹).
  • 7a–q Series : Similar sulfonyl/amide peaks but additional oxadiazole C=N (~1600 cm⁻¹) and piperidinyl N-H (~3300 cm⁻¹) vibrations .
Nuclear Magnetic Resonance (NMR)
  • Benzo[d]thiazol Protons : Distinct aromatic signals at δ 7.2–8.5 ppm (target compound).
  • 7a–q Series : Piperidinyl protons (δ 1.5–3.5 ppm) and oxadiazole-linked sulfanyl groups (δ 3.5–4.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.